Cas no 915019-53-3 (2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile)

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile is a brominated heterocyclic compound featuring an imidazoquinolinone core with a nitrile-functionalized phenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a synthetic intermediate or pharmacophore in drug discovery. The bromo substituent enhances reactivity for further functionalization, while the rigid fused-ring system may contribute to binding affinity in biological targets. The nitrile group offers versatility for derivatization or participation in click chemistry. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in developing kinase inhibitors or modulators of protein-protein interactions. The compound's purity and stability are critical for reproducible research applications.
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile structure
915019-53-3 structure
Product Name:2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile
CAS No:915019-53-3
MF:C20H15BrN4O
MW:407.263303041458
MDL:MFCD12406065
CID:832617
Update Time:2025-10-28

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
    • 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
    • 2-(4-(8-BROMO-2-OXO-2,3-DIHYDROIMIDAZO[4,5-C]QUINOLIN-1-YL)PHENYL)-2-METHYLPROPANENITRILE
    • Benzeneacetonitrile, 4-(8-bromo-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-.alpha.,.alpha.-dimethyl-
    • BENZENEACETONITRILE, 4-(8-BROMO-2,3-DIHYDRO-2-OXO-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-A,A-DIMETHYL-
    • C20H15BrN4O
    • 2-[4-(8-Bromo-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
    • 2-[4-(8-Bromo-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
    • 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
    • 2-{4-(8-brom
    • 4-(8-Bromo-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile (ACI)
    • 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
    • 2-[4-(8-Bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
    • 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile
    • MDL: MFCD12406065
    • Inchi: 1S/C20H15BrN4O/c1-20(2,11-22)12-3-6-14(7-4-12)25-18-15-9-13(21)5-8-16(15)23-10-17(18)24-19(25)26/h3-10H,1-2H3,(H,24,26)
    • InChI Key: VDJPWUIERGLWRZ-UHFFFAOYSA-N
    • SMILES: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(Br)C=C4)NC2=O)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 606
  • Topological Polar Surface Area: 69

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Security Information

  • Storage Condition:Sealed in dry,2-8°C

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189007083-1g
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
915019-53-3 95%
1g
$1038.80 2023-08-31
ChemScence
CS-B0357-1g
2-[4-(8-Bromo-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
915019-53-3 98.43%
1g
$1045.0 2022-04-26
TRC
B073825-50mg
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
915019-53-3
50mg
$ 460.00 2022-04-02
TRC
B073825-100mg
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
915019-53-3
100mg
$ 765.00 2022-04-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H855264-1g
2-(4-(8-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2- methylpropanenitrile
915019-53-3 98%
1g
¥3,420.00 2022-01-11
eNovation Chemicals LLC
D769905-100mg
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
915019-53-3 98%
100mg
$340 2024-06-07
eNovation Chemicals LLC
D769905-250mg
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
915019-53-3 98%
250mg
$550 2024-06-07
eNovation Chemicals LLC
D769905-1g
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
915019-53-3 98%
1g
$1175 2024-06-07
Ambeed
A496801-1g
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
915019-53-3 98%
1g
$1188.0 2024-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHA960-100mg
2-[4-(8-bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methyl-propanenitrile
915019-53-3 95%
100mg
¥2196.0 2024-04-16

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.2 Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, 0 °C
Reference
Synthesis and biological activity of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitors
Li, Yanjie; Zhang, Xingmin; Niu, Shengxiu; Zhao, Yanping; Yang, Lijuan; et al, Chemical Research in Chinese Universities, 2017, 33(6), 895-902

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  8 - 10 h, rt
1.2 1.5 h, rt → 60 °C; 3 h, 60 °C; 3 h, 0 - 5 °C; 2 h, 0 - 5 °C; 1 h, 40 - 50 °C
Reference
Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale
Baenziger, Markus ; Pachinger, Werner; Stauffer, Frederic; Zaugg, Werner, Organic Process Research & Development, 2019, 23(9), 1908-1917

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Raw materials

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Preparation Products

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:915019-53-3)2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile
Order Number:A860352
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:23
Price ($):302.0/502.0/1069.0
Email:sales@amadischem.com

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Related Literature

Additional information on 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile

Compound CAS No. 915019-53-3: 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile

Compound CAS No. 915019-53-3, also known as 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazoquinolines, which are known for their unique structural features and versatile properties. The presence of a bromine atom at the 8-position of the imidazoquinoline ring introduces additional functionality, making this compound particularly interesting for researchers in the fields of pharmacology, materials science, and organic synthesis.

The structure of this compound is characterized by a bicyclic imidazo[4,5-c]quinoline system fused with a phenyl group and a nitrile moiety. The imidazoquinoline core is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets. Recent studies have highlighted the potential of imidazoquinoline derivatives as inhibitors of kinases and other enzymes involved in disease pathways. For instance, researchers have demonstrated that such compounds can modulate the activity of protein kinase C (PKC), which is implicated in cancer progression and inflammation.

The substitution pattern of this compound further enhances its functional diversity. The bromine atom at position 8 contributes to both electronic and steric effects, which can influence binding affinity and selectivity when interacting with biological targets. Additionally, the nitrile group at the terminal position introduces electron-withdrawing characteristics, potentially affecting the compound's reactivity and solubility properties. These features make it a valuable candidate for exploring new drug leads or advanced materials.

From a synthetic perspective, the construction of this compound involves multi-step processes that require precise control over regioselectivity and stereochemistry. Recent advancements in catalytic methods and asymmetric synthesis have enabled more efficient routes to complex heterocyclic systems like imidazoquinolines. For example, transition-metal-catalyzed cyclizations and cross-coupling reactions have been employed to assemble such structures with high fidelity. These methodologies not only improve yield but also facilitate access to diverse analogs for structure–activity relationship (SAR) studies.

In terms of applications, this compound has shown promise in several areas. In pharmacology, its ability to inhibit key enzymes makes it a potential candidate for anti-inflammatory or anticancer therapies. Preclinical studies have indicated that similar compounds can suppress inflammatory cytokine production and induce apoptosis in cancer cells. Furthermore, its electronic properties suggest utility in optoelectronic materials or sensors. Researchers are actively exploring how such compounds can be integrated into organic electronics or used as building blocks for supramolecular assemblies.

The development of analytical techniques has also played a crucial role in characterizing this compound's properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its molecular structure and purity. Additionally, computational modeling tools like density functional theory (DFT) are being utilized to predict its electronic behavior and interaction profiles with biological systems.

Looking ahead, the continued exploration of CAS No. 915019-53-3 is expected to yield further breakthroughs in both basic science and applied research. Its unique combination of structural features positions it as a valuable asset for advancing our understanding of complex chemical systems and developing innovative solutions across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915019-53-3)2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile
A860352
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):302.0/502.0/1069.0
Email